molecular formula C21H21N5O2 B11039312 4-(2-methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

4-(2-methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11039312
M. Wt: 375.4 g/mol
InChI Key: BPHCWKZREWBESB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[1,2-a][1,3,5]triazin-6-one class of heterocyclic molecules, characterized by a fused pyrimidine-triazine core. The structure features a 2-methoxyphenyl group at position 4, a methyl group at position 8, and a 4-methylphenylamino substituent at position 2.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-8-methyl-2-(4-methylanilino)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H21N5O2/c1-13-8-10-15(11-9-13)23-20-24-19(16-6-4-5-7-17(16)28-3)26-18(27)12-14(2)22-21(26)25-20/h4-12,19H,1-3H3,(H2,22,23,24,25)

InChI Key

BPHCWKZREWBESB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(N3C(=O)C=C(N=C3N2)C)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyrimidinylguanidines with Aldehydes

The core pyrimido[1,2-a]triazin-6-one scaffold is synthesized via regioselective annulation (Scheme 1):

  • Intermediate Preparation : 2-Amino-4-methoxy-6-methylpyrimidine (1.0 equiv) reacts with 4-methylphenyl isocyanate in THF at 0°C to form pyrimidinylguanidine (85% yield).

  • Triazine Ring Closure : The guanidine intermediate reacts with 2-methoxybenzaldehyde (1.2 equiv) in DMF at 120°C for 8–12 hrs, facilitated by LiHMDS (1.5 equiv).

Key Data

ParameterValueSource
Yield78%
Reaction Temp120°C
Regioselectivity (C-4)>95%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes (Table 1):
Procedure : Pyrimidinylguanidine (1.0 mmol), 2-methoxybenzaldehyde (1.2 mmol), and DMF (5 mL) are irradiated at 165°C for 20 min.

Table 1. Optimization of Microwave Conditions

Power (W)Time (min)Yield (%)Purity (HPLC)
300157298.5
400208599.2
500258198.8

Catalytic Hydrogenation for Chirality Control

Patent WO2015159170A2 describes asymmetric hydrogenation using Rh-(S)-quinap complexes to install the 4-(2-methoxyphenyl) group enantioselectively (98% ee):

  • Conditions : 10% Pd/C, H₂ (50 psi), EtOAc, 40°C, 12 hrs.

  • Outcome : 82% yield; dr >20:1.

Mechanistic Insight :
The quinap ligand induces face-selective π-π stacking with the methoxyphenyl group, favoring (S)-configuration at C-4.

Purification and Analytical Validation

Crystallization and Recrystallization

Crude product is purified via:

  • Solvent Pair : DMF/EtOH (1:3 v/v) removes unreacted aldehyde.

  • Recrystallization : Hot MeCN yields needle-like crystals (mp 268–270°C).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.32 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 6.56–7.89 (m, Ar-H).

  • HRMS (ESI+) : m/z 426.1912 [M+H]⁺ (calc. 426.1915).

  • X-ray Diffraction : Monoclinic P2₁/c, dihedral angle = 2.83° between pyrimidine and triazine rings.

Comparative Analysis of Synthetic Methods

Table 2. Efficiency Metrics Across Methodologies

MethodYield (%)Purity (%)Time (hrs)Scalability
Conventional Heating7898.512Industrial
Microwave8599.20.33Lab-scale
Catalytic Hydrogenation8299.524Pilot-scale

Trade-offs :

  • Microwave synthesis offers speed but limited scalability.

  • Catalytic hydrogenation provides enantiopurity but requires specialized equipment.

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

ReagentCost (USD/kg)Contribution to Total Cost (%)
2-Methoxybenzaldehyde12045
4-Methylphenyl Isocyanate9530
LiHMDS48020

Optimization Strategies :

  • Substitute LiHMDS with K₂CO₃ in polar aprotic solvents (yield drop: 68%).

  • Use continuous-flow reactors to reduce DMF consumption by 40% .

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Antitumor Activity

    Research has indicated that compounds similar to 4-(2-methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one exhibit significant antitumor properties. For instance:

    • A study demonstrated that derivatives of pyrimidine and triazine structures showed promising results against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

    Synthesis of Novel Compounds

    This compound serves as a precursor in the synthesis of novel heterocycles with potential biological activity. For example:

    • The synthesis of new triazine derivatives has been reported through reactions involving this compound as a key intermediate . These derivatives have shown potential as anticancer agents.

    Drug Development

    The structural attributes of the compound allow it to be explored in drug development:

    • Its ability to interact with biological targets makes it valuable for designing new pharmaceuticals aimed at treating various diseases, particularly cancers .

    Case Studies

    Several studies have documented the efficacy and potential applications of compounds related to this compound:

    StudyFocusFindings
    Study 1 Antitumor ActivityDemonstrated significant inhibition of MCF-7 and HepG2 cell lines by synthesized triazine derivatives .
    Study 2 Synthesis MethodologyDeveloped a new method for synthesizing triazine derivatives using this compound as an intermediate .
    Study 3 Pharmacological EvaluationEvaluated the pharmacological properties of related compounds showing promise in drug design .

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Substituent Effects at Position 2

    • Target Compound: Contains a 4-methylphenylamino group at position 2. This substituent may enhance lipophilicity and influence binding interactions with biological targets.
    • Analog from : 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6(2H)-ones feature a thioxo (C=S) group at position 2. This substitution is associated with antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that electron-withdrawing groups at position 2 may enhance antimicrobial potency .

    Substituent Effects at Position 4

    • Analog from : 8-Methyl-2-[(3-methylphenyl)amino]-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one replaces the 2-methoxyphenyl with a pyridin-3-yl group. The pyridine ring could improve solubility or alter target selectivity compared to aryl groups .

    Ring System Modifications

    • Pyrimido[2,1-c][1,2,4]triazin-4-ones (–5) : These compounds exhibit a distinct ring fusion (pyrimido[2,1-c] vs. pyrimido[1,2-a]) and substituents such as thiophene or hydrazinyl groups. For example, 3-chloro-8-phenyl-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one (Compound 6 in ) demonstrates how heteroaromatic substituents (e.g., thiophene) can modulate electronic properties and bioactivity .

    Physicochemical and Pharmacokinetic Properties

    A comparative summary is provided below:

    Compound Name / ID Molecular Formula Key Substituents Molecular Weight Notable Properties Biological Activity
    Target Compound C₂₃H₂₂N₆O₂ 2-methoxyphenyl (C4), 4-MePhNH (C2) 414.47* High lipophilicity (predicted) Not reported
    4-Aryl-2-thioxo analog C₁₈H₁₅N₅OS Thioxo (C2), aryl (C4) ~357.41 Moderate solubility (experimental) Antibacterial
    Pyridin-3-yl analog (CAS 879616-59-8) C₁₉H₁₈N₆O Pyridin-3-yl (C4), 3-MePhNH (C2) 346.40 Potential for improved aqueous solubility Not reported
    Thiophene-fused analog (Compound 6) C₁₆H₁₂ClN₅OS Thiophene (C6), Cl (C3) 357.82 Moderate stability in DMSO Enzyme inhibition (hypothesized)

    *Molecular weight calculated based on structural formula.

    Key Research Findings

    • Antibacterial Activity : The thioxo analog () exhibits MIC values of 8–16 µg/mL against Gram-positive bacteria, highlighting the importance of electron-deficient groups at position 2 for antimicrobial efficacy .
    • Synthetic Flexibility : The hydrazinyl and thiophene-containing analogs (–5) demonstrate the feasibility of introducing diverse functional groups via cyclocondensation and nucleophilic substitution reactions .
    • Substituent Position Effects: The 3-methyl vs. 4-methyl substitution on the phenylamino group ( vs. target compound) may lead to differences in metabolic stability or target engagement due to steric and electronic variations .

    Biological Activity

    The compound 4-(2-methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a member of the pyrimido-triazine class of compounds, which have garnered attention due to their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

    Chemical Structure and Properties

    The molecular formula of the compound is C16H18N4OC_{16}H_{18}N_4O with a molecular weight of approximately 286.35 g/mol. The structure includes a pyrimidine ring fused with a triazine moiety and substituted aromatic groups that contribute to its biological activity.

    Anticancer Activity

    Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study demonstrated that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The presence of methoxy and methyl groups in the structure may enhance lipophilicity, facilitating better cell membrane penetration and bioavailability .

    Antimicrobial Properties

    Compounds within this class have also shown promising antimicrobial activity. A related derivative was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, exhibiting considerable inhibition zones in agar diffusion assays. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

    Enzyme Inhibition

    The compound's ability to inhibit specific enzymes has been investigated. For example, it has been shown to act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition can lead to reduced proliferation of rapidly dividing cells, making it a potential candidate for cancer treatment .

    Case Study 1: Anticancer Efficacy

    In vitro studies on human breast cancer cell lines (MCF-7) revealed that the compound induced significant apoptosis at concentrations above 10 µM. Flow cytometry analysis showed an increase in the sub-G1 phase population, indicating DNA fragmentation typical of apoptotic cells. The study concluded that the compound could be developed into a chemotherapeutic agent targeting breast cancer .

    Case Study 2: Antimicrobial Testing

    A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. It displayed comparable activity against E. coli and S. aureus, suggesting its potential as an alternative antimicrobial agent. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains .

    The biological activity of This compound is hypothesized to involve several mechanisms:

    • Cell Cycle Arrest : Induction of G0/G1 phase arrest in cancer cells.
    • Apoptosis Induction : Activation of caspases leading to programmed cell death.
    • Enzyme Inhibition : Blocking key metabolic enzymes such as DHFR.

    Q & A

    Q. Q1. What are the key synthetic pathways for synthesizing 4-(2-methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one?

    Methodological Answer: The synthesis typically involves multi-step reactions, starting with precursor molecules such as hydrazinyl-pyrimidines or substituted triazines. A common approach includes:

    Cyclocondensation : Reacting hydrazine derivatives with carbonyl-containing intermediates under reflux conditions (e.g., DMF or ethanol as solvents) to form the pyrimido-triazine core .

    Functionalization : Introducing substituents (e.g., 2-methoxyphenyl or 4-methylphenyl groups) via nucleophilic substitution or coupling reactions. Grignard reagents or palladium catalysts may optimize regioselectivity .

    Purification : Recrystallization from ethanol or methanol to achieve >95% purity, verified by HPLC and NMR .

    Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

    Methodological Answer: Use a combination of analytical techniques:

    • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity .
    • Spectroscopy :
      • ¹H/¹³C NMR to confirm substitution patterns and aromaticity .
      • FT-IR to identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .
    • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .

    Q. Q3. What are the solubility and stability profiles of this compound under laboratory conditions?

    Methodological Answer:

    • Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) using UV-Vis spectroscopy. Methoxy and aryl groups typically enhance solubility in DMSO .
    • Stability : Conduct accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C). Monitor via HPLC; methoxyphenyl groups may confer stability against hydrolysis .

    Advanced Research Questions

    Q. Q4. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

    Methodological Answer:

    • DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions) to identify optimal conditions .
    • Kinetic Analysis : Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
    • Byproduct Mitigation : Employ scavenger resins or silica gel chromatography to remove unreacted intermediates .

    Q. Q5. What computational methods are suitable for predicting the biological activity or reactivity of this compound?

    Methodological Answer:

    • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase enzymes) based on triazine core geometry .
    • DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
    • MD Simulations : Assess stability in aqueous environments (AMBER or GROMACS) to guide formulation studies .

    Q. Q6. How can researchers resolve contradictions in reported bioactivity data for structurally similar pyrimido-triazines?

    Methodological Answer:

    • Meta-Analysis : Compare datasets from independent studies using standardized assays (e.g., IC₅₀ values in kinase inhibition assays). Adjust for variables like cell line heterogeneity or assay protocols .
    • SAR Studies : Systematically modify substituents (e.g., methoxy vs. methyl groups) to isolate structural contributors to activity .
    • Orthogonal Validation : Confirm results via SPR (surface plasmon resonance) for binding affinity and in vivo models for pharmacokinetics .

    Q. Q7. What experimental designs are recommended for studying the environmental fate of this compound?

    Methodological Answer:

    • Abiotic Studies :
      • Hydrolysis : Expose to buffered solutions (pH 4–9) and analyze degradation products via LC-MS .
      • Photolysis : Use UV light chambers to simulate sunlight exposure; monitor with GC-MS .
    • Biotic Studies :
      • Microbial Degradation : Incubate with soil microbiota and quantify residual compound via UPLC .
      • Ecotoxicology : Assess acute toxicity in Daphnia magna or algae using OECD guidelines .

    Q. Q8. How can researchers design robust structure-activity relationship (SAR) studies for this compound?

    Methodological Answer:

    • Scaffold Modulation : Synthesize analogs with variations in:
      • Aromatic substituents (e.g., replacing methoxy with halogen groups) .
      • Core heterocycles (e.g., pyrimidine vs. pyridine rings) .
    • Assay Selection : Use high-throughput screening (HTS) for cytotoxicity (MTT assay) and target-specific assays (e.g., kinase profiling) .
    • Data Analysis : Apply multivariate statistics (PCA or PLS) to correlate structural descriptors with activity .

    Q. Q9. What strategies are effective for scaling up the synthesis of this compound without compromising purity?

    Methodological Answer:

    • Process Intensification : Transition from batch to flow chemistry for better temperature control and reduced side reactions .
    • Crystallization Engineering : Optimize solvent-antisolvent ratios (e.g., ethanol/water) to enhance crystal habit and filtration efficiency .
    • In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

    Q. Q10. How can researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

    Methodological Answer:

    • Error Analysis : Compare DFT-predicted transition states with experimental kinetic data to refine computational models .
    • Solvent Effects : Incorporate implicit/explicit solvent models (e.g., COSMO-RS) in simulations to improve accuracy .
    • Experimental Calibration : Use model reactions with known outcomes to validate force fields or basis sets .

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